N-(5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

Description

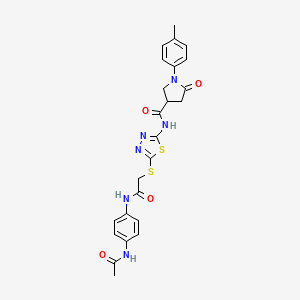

N-(5-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine-3-carboxamide core linked to a 1,3,4-thiadiazole ring via a thioether bridge. The structure includes a 4-acetamidophenyl group attached to the thiadiazole moiety and a p-tolyl substituent on the pyrrolidine ring. Its molecular formula is C₂₄H₂�₃N₅O₄S₂, with a molecular weight of approximately 509.6 g/mol (calculated based on structural analogs in and ).

The compound’s design integrates pharmacophoric elements common in bioactive molecules:

- The 1,3,4-thiadiazole ring is known for its electron-deficient nature, enhancing interactions with biological targets .

- The p-tolyl group (para-methylphenyl) may increase lipophilicity, influencing membrane permeability .

Synthetic routes likely involve coupling reactions between activated carboxylates and amines, as described for structurally related thiadiazole-pyrrolidine hybrids ().

Properties

IUPAC Name |

N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O4S2/c1-14-3-9-19(10-4-14)30-12-16(11-21(30)33)22(34)27-23-28-29-24(36-23)35-13-20(32)26-18-7-5-17(6-8-18)25-15(2)31/h3-10,16H,11-13H2,1-2H3,(H,25,31)(H,26,32)(H,27,28,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYENVVSRLZZFPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a complex organic compound featuring a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be broken down into several key components:

- Thiadiazole Ring : Known for its antimicrobial and anti-inflammatory properties.

- Pyrrolidine and Carboxamide Groups : Contribute to the compound's pharmacological profile.

The molecular formula is with a molecular weight of approximately 398.48 g/mol.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study highlighted the efficacy of various thiadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the thiadiazole moiety enhances the compound's ability to disrupt bacterial cell wall synthesis.

Anticancer Properties

The compound has shown promise in anticancer research. Thiadiazole derivatives are reported to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are crucial in regulating cell death . In vitro studies have demonstrated that compounds similar to this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .

Anti-inflammatory Effects

The anti-inflammatory activity of thiadiazole derivatives has been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes . This suggests potential applications in treating chronic inflammatory diseases.

Neuroprotective Activity

Recent studies have indicated that similar compounds possess neuroprotective properties. The neuroprotective effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells . This suggests a possible therapeutic role in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds inhibit key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : By modulating Bcl-2 family proteins, these compounds can trigger programmed cell death in cancer cells.

- Antioxidant Activity : Thiadiazole derivatives may enhance cellular antioxidant defenses, protecting cells from oxidative damage.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains two amide groups:

- Pyrrolidine-3-carboxamide (N-thiadiazol-2-yl carboxamide)

- Acetamidophenyl (4-acetamidophenyl substituent)

These amide bonds undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines. For example:

The stability of these amides is influenced by steric hindrance from the thiadiazole and p-tolyl groups, which may slow hydrolysis kinetics compared to simpler amides.

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring participates in nucleophilic substitution and electrophilic reactions due to its electron-deficient nature:

Nucleophilic Substitution

The sulfur atom at position 5 of the thiadiazole ring is susceptible to nucleophilic attack. For instance:

- Thiol-disulfide exchange : Reactions with thiols (e.g., glutathione) form disulfide bridges .

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives .

Electrophilic Aromatic Substitution

Nitration or halogenation occurs at the electron-rich positions of the thiadiazole ring under strong acidic conditions .

Thioether Oxidation

The thioether linkage (-S-CH2-) oxidizes to sulfoxide (-SO-CH2-) or sulfone (-SO2-CH2-) in the presence of oxidizing agents:

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| H2O2 (30%) | Sulfoxide derivative | RT, 12 hours | |

| KMnO4 (5%) | Sulfone derivative | 60°C, 6 hours |

Oxidation alters the compound’s solubility and bioactivity, as seen in related thiadiazole derivatives .

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes:

- Ring-opening : Under strong acidic conditions (e.g., H2SO4), yielding linear amines .

- Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

The 5-oxo group stabilizes the ring but reduces basicity, limiting protonation under physiological conditions .

Acetamido Group Reactivity

The acetamido (-NHCOCH3) group hydrolyzes to a primary amine (-NH2) in acidic media, enhancing hydrogen-bonding potential .

Biological Interactions

While not a direct chemical reaction, the compound’s thiadiazole and carboxamide moieties interact with biological targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound belongs to a family of N-substituted pyrrolidine-thiadiazole carboxamides. Below is a comparative analysis with structurally related derivatives:

Key Observations:

The p-tolyl group (vs. phenyl or 2-methoxyphenyl) increases hydrophobicity, which could influence pharmacokinetic properties like absorption and plasma protein binding .

Impact of Heterocyclic Modifications Compounds with isopropyl-thiadiazole () exhibit reduced molecular complexity and weight, which may correlate with higher metabolic stability but lower potency . The carbamoyl group in ’s derivative introduces additional hydrogen-bond donors, possibly altering solubility and target selectivity .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for coupling steps .

- Temperature Control : Maintaining 60–80°C during cyclization steps improves yield .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) mobile phase tracks reaction progress .

Basic: Which spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

Characterization requires a combination of techniques:

NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamido NH at δ 10.2 ppm) .

- ¹³C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and heterocyclic carbons .

Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 568.2) .

Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹, N-H bend at 3300 cm⁻¹) .

Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced: How to resolve contradictions in reported biological activities of structural analogs?

Methodological Answer:

Contradictions often arise from structural modifications. For example:

- Substituent Effects : A 4-fluorobenzyl group (as in ) enhances anticancer activity compared to unsubstituted analogs.

- Bioactivity Assays : Standardize assays (e.g., IC₅₀ measurements in MCF-7 cells) to compare analogs under identical conditions .

Q. Case Study :

| Analog Substituent | Activity (IC₅₀, μM) | Reference |

|---|---|---|

| 4-Fluorophenyl | 2.1 | |

| 4-Methoxyphenyl | 8.7 | |

| Unsubstituted phenyl | >20 |

Q. Case Study from Analogs :

| Derivative | Substituent | Yield (%) | Anticancer IC₅₀ (μM) |

|---|---|---|---|

| A | -F | 72 | 2.1 |

| B | -Cl | 65 | 3.5 |

| C | -OCH₃ | 58 | 8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.